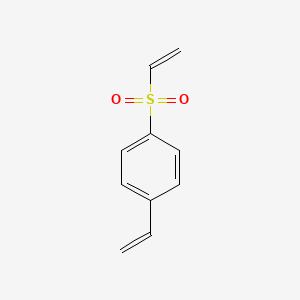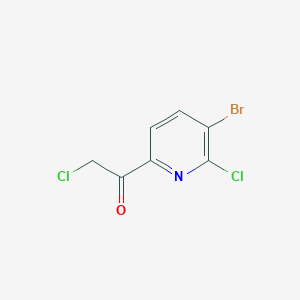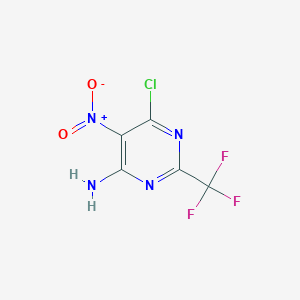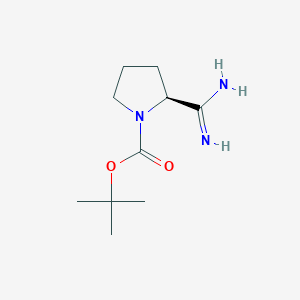![molecular formula C11H8BrNO2 B15250634 7-Bromo-5-methyl-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B15250634.png)
7-Bromo-5-methyl-[1,3]dioxolo[4,5-g]isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-5-methyl-[1,3]dioxolo[4,5-g]isoquinoline is a heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic compounds . The presence of a bromine atom and a dioxolo ring in its structure makes this compound particularly interesting for chemical research and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-methyl-[1,3]dioxolo[4,5-g]isoquinoline typically involves the bromination of 5-methyl-[1,3]dioxolo[4,5-g]isoquinoline. One common method is the visible-light-induced radical bromination using N-bromosuccinimide (NBS) as the brominating agent. This reaction is initiated by a 150-W tungsten bulb, leading to the desired monobromo product in good yield .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The recovery of byproducts and solvents is also crucial in industrial settings to minimize waste and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Bromo-5-methyl-[1,3]dioxolo[4,5-g]isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
N-bromosuccinimide (NBS): Used for bromination reactions.
Azobisisobutyronitrile (AIBN) and Dibenzoyl Peroxide (BPO): Common initiators for radical reactions.
Various Nucleophiles: For substitution reactions.
Major Products Formed:
Substituted Isoquinolines: Formed through nucleophilic substitution.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.
Applications De Recherche Scientifique
7-Bromo-5-methyl-[1,3]dioxolo[4,5-g]isoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-Bromo-5-methyl-[1,3]dioxolo[4,5-g]isoquinoline involves its interaction with specific molecular targets and pathways. The bromine atom and the dioxolo ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate: Another brominated isoquinoline derivative with similar chemical properties.
Noscapine: A phthalide isoquinoline alkaloid with notable biological activities.
Oxolinic Acid: A quinoline compound with antibacterial properties.
Uniqueness: 7-Bromo-5-methyl-[1,3]dioxolo[4,5-g]isoquinoline is unique due to its specific structure, which includes a bromine atom and a dioxolo ring.
Propriétés
Formule moléculaire |
C11H8BrNO2 |
|---|---|
Poids moléculaire |
266.09 g/mol |
Nom IUPAC |
7-bromo-5-methyl-[1,3]dioxolo[4,5-g]isoquinoline |
InChI |
InChI=1S/C11H8BrNO2/c1-6-8-4-10-9(14-5-15-10)2-7(8)3-11(12)13-6/h2-4H,5H2,1H3 |
Clé InChI |
FISUYSLJBMUCHR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC2=CC3=C(C=C12)OCO3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


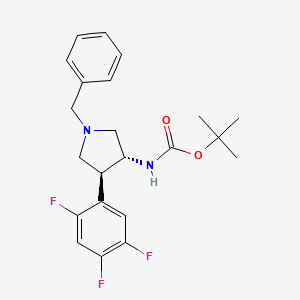
![Dibenzo[f,j]phenanthro[9,10-s]picene](/img/structure/B15250559.png)
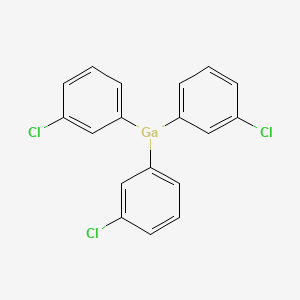
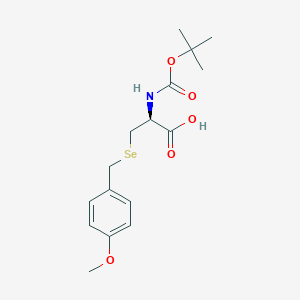
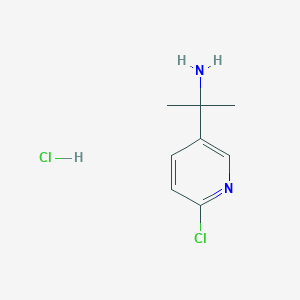
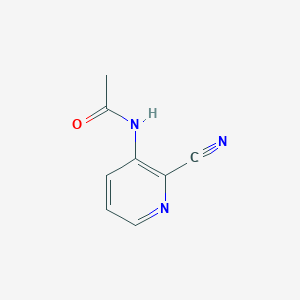
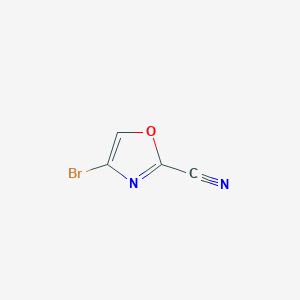
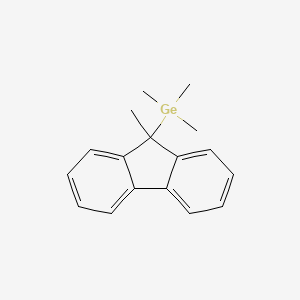
![2,2'-(Bromomethylene)bis(benzo[d]thiazole)](/img/structure/B15250618.png)
